

# Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine

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## Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: *B15548772*

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## Introduction

**N-Boc-1-pivaloyl-D-erythro-sphingosine** is a protected form of D-erythro-sphingosine, a fundamental backbone of sphingolipids, which are critical components of cell membranes and active participants in cellular signaling. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl render the molecule stable for use as a synthetic intermediate in the preparation of a wide range of sphingolipids, including ceramides and glycosphingolipids. Its protected nature allows for selective modification at other positions of the sphingosine molecule.

## Application Notes

The primary application of **N-Boc-1-pivaloyl-D-erythro-sphingosine** is as a key building block in the chemical synthesis of complex sphingolipids. The protecting groups can be selectively removed under specific conditions to allow for subsequent reactions, such as N-acylation to form ceramides. Ceramides themselves are pivotal second messengers in cellular processes, including apoptosis, cell cycle arrest, and senescence. Therefore, the synthesis of specific ceramide species using this protected sphingosine derivative is crucial for studying their biological functions and for the development of potential therapeutics targeting sphingolipid metabolism.

## Physical and Chemical Properties

A summary of the key quantitative data for **N-Boc-1-pivaloyl-D-erythro-sphingosine** is provided in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>53</sub> NO <sub>5</sub> <a href="#">[1]</a>
Molecular Weight	483.72 g/mol <a href="#">[1]</a>
CAS Number	342649-71-2 <a href="#">[2]</a>
Appearance	White Solid
Storage Temperature	Room temperature or 2-8°C <a href="#">[3]</a>
Purity	Typically ≥95%

## Experimental Protocols

### Protocol 1: Synthesis of a Ceramide via Deprotection and N-Acylation

This protocol outlines a general procedure for the synthesis of a ceramide from **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

Materials:

- **N-Boc-1-pivaloyl-D-erythro-sphingosine**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate
- Fatty Acid of choice (e.g., Stearic Acid)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous solvent (e.g., DCM or DMF)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

#### Part A: Deprotection of **N-Boc-1-pivaloyl-D-erythro-sphingosine**

- Dissolve **N-Boc-1-pivaloyl-D-erythro-sphingosine** in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add Trifluoroacetic Acid (TFA) to the solution. The reaction is typically complete within 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with DCM.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude deprotected sphingosine.

#### Part B: N-Acylation to form Ceramide

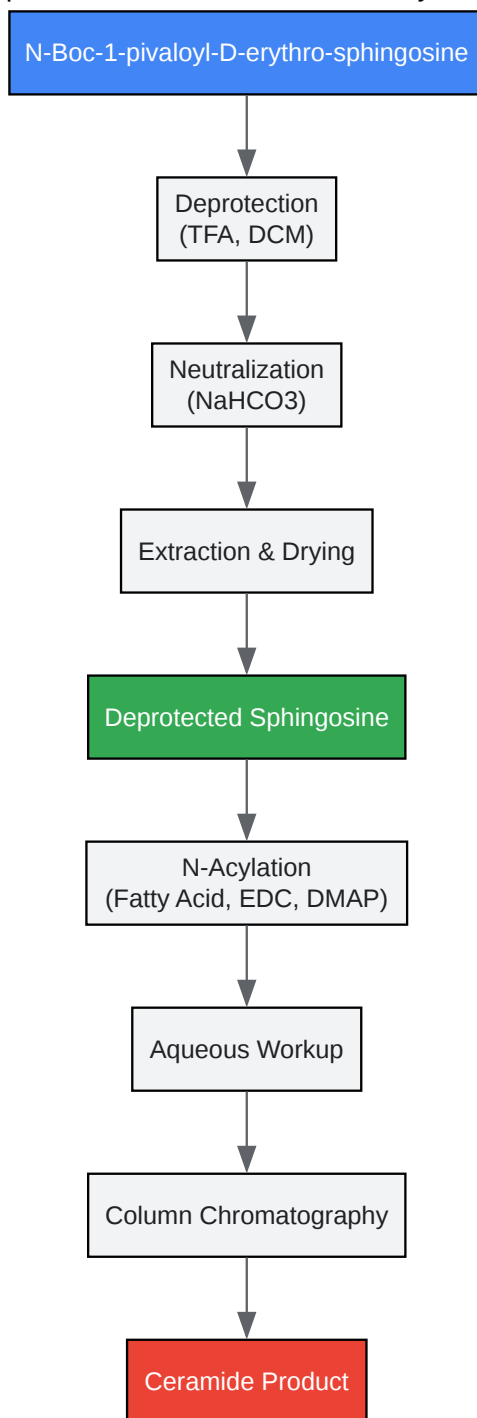
- Dissolve the deprotected sphingosine and the desired fatty acid in an anhydrous solvent (e.g., DCM).

- Add EDC and a catalytic amount of DMAP to the solution.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure ceramide.

## Visualizations

### Experimental Workflow for Ceramide Synthesis

## Experimental Workflow: Ceramide Synthesis

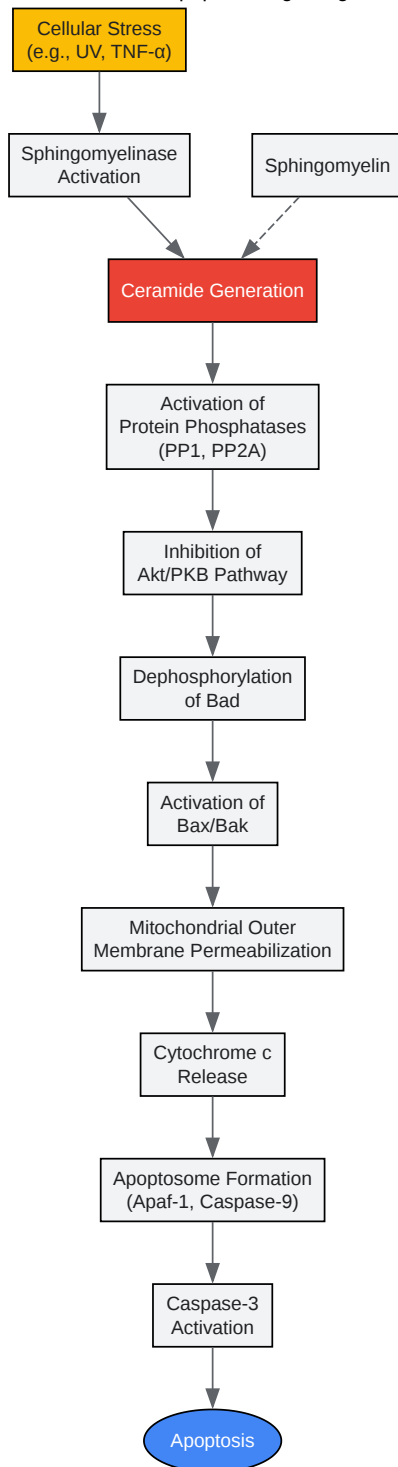


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Caption: Workflow for ceramide synthesis from a protected sphingosine.

## Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide-Mediated Apoptosis Signaling Pathway



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Caption: A simplified signaling cascade of ceramide-induced apoptosis.

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## References

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